molecular formula C8H16ClN3O2 B1226982 Pentamustine CAS No. 73105-03-0

Pentamustine

Cat. No. B1226982
Key on ui cas rn: 73105-03-0
M. Wt: 221.68 g/mol
InChI Key: UOAFGUOASVSLPK-UHFFFAOYSA-N
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Patent
US04423076

Procedure details

The entire yield of 1-neopentyl-3-(2-chloroethyl) urea (0.08 mol) was dissolved in 120 ml of concentrated HCl:ethanol, 2:1 at 5° C. in a 500 ml round bottom flask equipped with magnetic stirring. Sodium nitrite (5.5 g, 0.08 mol) was dissolved in 30 ml of water and added to the solution over a ten-minute period. Stirring continued for 2 hrs, and the yellow, crystalline precipitate was filtered and washed with five 100 ml portions of chilled distilled water. The product was dried in vacuo for 18 hrs. giving 15 g (84%) which melted with decomposition at 52°-3° C. IR analysis showed peaks at 1730/cm (C=O) and 1520/cm (C--N--H). NMR showed a singlet (9H) at 1 ppm, a doublet (2H, J=6.5 HZ) at 3.3 ppm, a triplet (2H, J=6.5 Hz) at 3.6 ppm, and a triplet (2H, J=6.5 Hz) at 4.2 ppm.
Name
1-neopentyl-3-(2-chloroethyl) urea
Quantity
0.08 mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( 9H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:6][C:7]([NH:9][CH2:10][CH2:11][Cl:12])=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3].C(O)C.[N:16]([O-])=[O:17].[Na+]>Cl.O>[CH2:1]([NH:6][C:7]([N:9]([CH2:10][CH2:11][Cl:12])[N:16]=[O:17])=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
1-neopentyl-3-(2-chloroethyl) urea
Quantity
0.08 mol
Type
reactant
Smiles
C(C(C)(C)C)NC(=O)NCCCl
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
( 9H )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the solution over a ten-minute period
FILTRATION
Type
FILTRATION
Details
the yellow, crystalline precipitate was filtered
WASH
Type
WASH
Details
washed with five 100 ml portions
TEMPERATURE
Type
TEMPERATURE
Details
of chilled
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
giving 15 g (84%) which
CUSTOM
Type
CUSTOM
Details
melted with decomposition at 52°-3° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C(C)(C)C)NC(=O)N(N=O)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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